5-Amino-2-bromo-3-hydroxybenzoic acid
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Overview
Description
5-Amino-2-bromo-3-hydroxybenzoic acid: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a bromine atom at the 2-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-3-hydroxybenzoic acid typically involves the bromination of 3-hydroxybenzoic acid followed by nitration and subsequent reduction. The general steps are as follows:
Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be further reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium thiolate, ammonia, or sodium alkoxide in polar solvents.
Major Products:
Oxidation: 5-Amino-2-bromo-3-oxobenzoic acid.
Reduction: 5-Amino-2-bromo-3-hydroxybenzylamine.
Substitution: 5-Amino-2-substituted-3-hydroxybenzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-bromo-3-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of new drugs with antibacterial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its functional groups allow for easy modification, leading to materials with desired properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing binding affinity.
Molecular Targets and Pathways:
Enzymes: It may inhibit enzymes involved in metabolic pathways by mimicking natural substrates.
Receptors: It can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the hydroxyl group at the 3-position.
3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the amino group at the 5-position.
5-Amino-3-bromo-2-hydroxybenzoic acid: Isomer with different positions of functional groups.
Uniqueness: 5-Amino-2-bromo-3-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, bromo, and hydroxyl) on the benzoic acid core
Properties
IUPAC Name |
5-amino-2-bromo-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLCCSPFRHACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-27-8 |
Source
|
Record name | 5-amino-2-bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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